molecular formula C10H9N3OS B13881564 4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde

4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde

Cat. No.: B13881564
M. Wt: 219.27 g/mol
InChI Key: PEQRFBYGXDJCOZ-UHFFFAOYSA-N
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Description

4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a thieno[3,2-d]pyrimidine core structure, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of a cyclopropylamino group at the 4-position and a carbaldehyde group at the 7-position further defines its chemical identity. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and the use of scalable reaction conditions, such as solvent selection and temperature control, are likely to be applied to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: 4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carboxylic acid.

    Reduction: 4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde involves its interaction with specific molecular targets. In the context of its anticancer activity, it has been shown to inhibit protein kinases, which are enzymes that play a crucial role in cell signaling pathways . By inhibiting these kinases, the compound can disrupt the signaling processes that lead to cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde is unique due to the presence of both the cyclopropylamino and carbaldehyde groups, which confer distinct chemical reactivity and biological activity. The cyclopropylamino group can enhance the compound’s ability to interact with specific molecular targets, while the carbaldehyde group provides a reactive site for further chemical modifications.

Properties

Molecular Formula

C10H9N3OS

Molecular Weight

219.27 g/mol

IUPAC Name

4-(cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde

InChI

InChI=1S/C10H9N3OS/c14-3-6-4-15-9-8(6)11-5-12-10(9)13-7-1-2-7/h3-5,7H,1-2H2,(H,11,12,13)

InChI Key

PEQRFBYGXDJCOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=NC3=C2SC=C3C=O

Origin of Product

United States

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